3,4-Dimethoxybenzaldehyde
Overview
Description
Mechanism of Action
Target of Action
It’s known that this compound forms 1:1 inclusion complexes with cyclodextrins .
Mode of Action
It’s known to react with 3-acetyl-2,5-dimethythiophene to yield a chalcone dye . This suggests that it may interact with its targets through bond formation and breaking, leading to changes in the system .
Biochemical Pathways
It’s known that in the presence of h2o2, this compound can easily decompose lignin and analogue compounds under mild conditions .
Pharmacokinetics
It’s known that this compound is freely soluble in alcohol and diethyl ether, and slightly soluble in hot water . These solubility properties may influence its bioavailability.
Result of Action
It’s known that this compound can yield a chalcone dye when reacted with 3-acetyl-2,5-dimethythiophene .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,4-Dimethoxybenzaldehyde. For instance, its solubility properties suggest that it may be sensitive to the presence of certain solvents . Additionally, it’s known that its solutions can oxidize to 3,4-dimethoxybenzoic acid under the influence of light .
Biochemical Analysis
Biochemical Properties
It is known that the compound has a molecular weight of 166.1739 . It is soluble in alcohol and diethyl ether, and slightly soluble in hot water .
Cellular Effects
Benzaldehydes, a class of compounds to which 3,4-Dimethoxybenzaldehyde belongs, have been found to disrupt cellular antioxidation systems, which can inhibit microbial growth .
Molecular Mechanism
It is known that benzaldehydes can disrupt cellular antioxidation systems . This suggests that this compound may exert its effects at the molecular level by interacting with enzymes, proteins, and other biomolecules involved in antioxidation.
Temporal Effects in Laboratory Settings
It is known that the compound has a boiling point of 281 °C and a melting point of 40-43 °C .
Dosage Effects in Animal Models
It has been used in a two-stage chemical carcinogenesis method to induce benign papilloma development and their conversion to squamous cell carcinoma in the skin of susceptible mouse strains .
Metabolic Pathways
It is known that benzaldehydes can disrupt cellular antioxidation systems , suggesting that this compound may interact with enzymes or cofactors involved in these pathways.
Transport and Distribution
Given its solubility properties , it may be transported and distributed within cells and tissues via passive diffusion or by interacting with transporters or binding proteins.
Preparation Methods
Veratraldehyde can be synthesized through several routes, each tailored to specific requirements. One prominent method involves the oxidation of veratrole using oxidizing agents such as chromic acid or potassium permanganate . Another common method is the O-methylation of vanillin, catalyzed by reagents like dimethyl sulfate or diazomethane . Industrial production often employs the oxidation of vanillin with agents like hypochlorite, permanganate, or chromic acid . Additionally, a patented method involves the reaction of veratrole with chlorosulfuric acid and N-methyl formyl anilines, followed by hydrolysis and extraction .
Chemical Reactions Analysis
Veratraldehyde undergoes various chemical reactions, including:
Reduction: It can be reduced to veratryl alcohol using reducing agents like sodium borohydride.
Substitution: Veratraldehyde can participate in substitution reactions, forming Schiff bases when reacted with active methyl compounds.
Condensation: It can undergo condensation reactions with various compounds, leading to the formation of new organic compounds.
Common reagents used in these reactions include potassium dichromate, sodium borohydride, and active methyl compounds. Major products formed from these reactions include veratric acid, veratryl alcohol, and Schiff bases .
Scientific Research Applications
Veratraldehyde has diverse applications in scientific research:
Comparison with Similar Compounds
Veratraldehyde is similar to other aromatic aldehydes such as vanillin, veratric acid, and methoxybenzaldehydes . it is unique due to its dual methoxy groups, which enhance its aromatic character and reactivity. This makes veratraldehyde particularly suitable for a wide array of industrial and research applications .
Similar Compounds
- Vanillin
- Veratric acid
- Methoxybenzaldehydes
- Methyl syringate
- Acetosyringone
Veratraldehyde’s unique combination of aromaticity and reactivity renders it an invaluable component in the realm of organic chemistry, continually fueling innovation and advancement in various scientific endeavors .
Properties
IUPAC Name |
3,4-dimethoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-11-8-4-3-7(6-10)5-9(8)12-2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUFSDZVCOTFON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Record name | VERATRALDEHYDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7026285 | |
Record name | Veratraldehyde | |
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Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Veratraldehyde appears as needles or chunky light peach powder. Has an odor of vanilla beans. (NTP, 1992), Solid, white crystalline solid | |
Record name | VERATRALDEHYDE | |
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Record name | 3,4-Dimethoxybenzaldehyde | |
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Record name | Veratraldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/821/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
538 °F at 760 mmHg (NTP, 1992), 281.00 °C. @ 760.00 mm Hg | |
Record name | VERATRALDEHYDE | |
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Record name | 3,4-Dimethoxybenzaldehyde | |
Source | Human Metabolome Database (HMDB) | |
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Flash Point |
greater than 230 °F (NTP, 1992) | |
Record name | VERATRALDEHYDE | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992), 6.32 mg/mL at 25 °C, insoluble in cold water; soluble in hot water oils, soluble (in ethanol) | |
Record name | VERATRALDEHYDE | |
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Record name | 3,4-Dimethoxybenzaldehyde | |
Source | Human Metabolome Database (HMDB) | |
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Record name | Veratraldehyde | |
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CAS No. |
120-14-9 | |
Record name | VERATRALDEHYDE | |
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Record name | 3,4-Dimethoxybenzaldehyde | |
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Record name | 4-O-Methylvanillin | |
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Record name | VERATRALDEHYDE | |
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Record name | VERATRALDEHYDE | |
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Record name | Benzaldehyde, 3,4-dimethoxy- | |
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Record name | Veratraldehyde | |
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Record name | Veratraldehyde | |
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Record name | VERATRALDEHYDE | |
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Record name | 3,4-Dimethoxybenzaldehyde | |
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Melting Point |
108 to 109 °F (NTP, 1992), 58 °C | |
Record name | VERATRALDEHYDE | |
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Record name | 3,4-Dimethoxybenzaldehyde | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Veratraldehyde?
A1: Veratraldehyde (3,4-Dimethoxybenzaldehyde) has a molecular formula of C9H10O3 and a molecular weight of 166.17 g/mol.
Q2: What are the key spectroscopic characteristics of Veratraldehyde?
A: Veratraldehyde can be characterized using techniques like FTIR, NMR, and GC-MS. [, , , , ] For example, the presence of the aldehyde group is evident in the FTIR spectrum as a strong absorption band around 1660-1700 cm−1. [, ]
Q3: How soluble is Veratraldehyde in different solvents?
A: Veratraldehyde exhibits solubility in organic solvents like ethanol and acetonitrile. [, , , ] Its solubility in aqueous solutions is limited but can be enhanced by using co-solvents or formulating it into suitable delivery systems. [, , , ]
Q4: How is Veratraldehyde synthesized in a laboratory setting?
A: Veratraldehyde can be synthesized from vanillin through methylation using reagents like dimethyl carbonate or dimethyl sulfate. [, , ] This reaction typically requires a catalyst, such as potassium carbonate or a lanthanum-magnesium mixed oxide. [, , ]
Q5: Can Veratraldehyde be produced in an environmentally friendly way?
A: Research is exploring greener approaches for Veratraldehyde synthesis. One method utilizes potassium-promoted lanthanum-magnesium mixed oxide as a heterogeneous catalyst, offering a more environmentally friendly alternative to traditional homogeneous catalysts. []
Q6: How does Veratraldehyde interact with lignin peroxidase in lignin degradation?
A: Veratraldehyde acts as a redox mediator for lignin peroxidase, facilitating the oxidation of lignin. [, , , ] It is oxidized to a cation radical, which then interacts with lignin, leading to its breakdown.
Q7: How is Veratraldehyde metabolized by fungi?
A: Fungi can metabolize Veratraldehyde through various pathways. For instance, it can be reduced to Veratryl alcohol by aryl-alcohol dehydrogenase or oxidized to Veratric acid by aryl-alcohol oxidase. [, ]
Q8: Does Veratraldehyde have any known toxicity concerns?
A: While generally considered safe for use as a flavoring agent, research on the potential toxicity and long-term effects of Veratraldehyde is ongoing. [, , , ] Studies are exploring its effects on various biological systems and investigating potential adverse effects.
Q9: How do structural modifications of Veratraldehyde affect its biological activity?
A: Changes to the Veratraldehyde structure, such as the introduction of halogen or hydroxyl groups, can significantly impact its biological activity, including its potency and selectivity toward specific targets. [, , , , ]
Q10: Are there any known analogues of Veratraldehyde with similar biological activities?
A: Several analogues, such as anisaldehyde, share structural similarities with Veratraldehyde and might exhibit comparable biological activities. [] These analogues are being investigated for their potential applications in various fields.
Q11: What are the commonly used analytical methods for the detection and quantification of Veratraldehyde?
A: Various techniques are employed for analyzing Veratraldehyde, including gas chromatography (GC), high-performance liquid chromatography (HPLC), and mass spectrometry (MS). [, , , , ] These methods allow for sensitive and accurate determination of Veratraldehyde in different matrices.
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